molecular formula C10H7BrN2O B2615259 2-(2-Bromophenoxy)pyrazine CAS No. 129242-46-2

2-(2-Bromophenoxy)pyrazine

Cat. No.: B2615259
CAS No.: 129242-46-2
M. Wt: 251.083
InChI Key: MRRATNUBKVEWIM-UHFFFAOYSA-N
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Description

“2-(2-Bromophenoxy)pyrazine” is a chemical compound with the CAS Number: 129242-46-2 . It has a molecular weight of 251.08 and is typically in the form of a powder .


Synthesis Analysis

Pyrazine compounds can be synthesized by chemical methods or by certain microorganisms . The synthesis of pyrazine compounds involves various methods such as the extraction of natural products, the chemical and biocatalytic synthesis, and fermentation by microorganisms .


Molecular Structure Analysis

The molecular structure of “this compound” has been optimized using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Pyrazine and its derivatives exhibit a wide range of chemical properties, making them an intriguing topic for various scientific and industrial applications . Pyrazines contribute to the flavors and aromas of a multitude of foods and beverages, playing an essential role in defining their sensory profiles .


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 75-76°C .

Scientific Research Applications

Bromophenol Derivatives from Marine Algae

A study by Xu et al. (2012) explored bromophenol derivatives in marine red algae, specifically focusing on compounds like 2-(2,3,6-Tribromo-4,5-dihydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine. This compound, isolated from the ethanol extract of marine red alga Symphyocladia latiuscula, showcases the potential of bromophenol derivatives in marine biology and organic chemistry research (Xiuli Xu et al., 2012).

Antiviral Activity of Pyrazino-Pyrazine Derivatives

The antiviral activity of pyrazino-pyrazine derivatives, including compounds related to 2-(2-Bromophenoxy)pyrazine, was studied by Verini et al. (1975). They found these compounds effective against various viruses, highlighting their significance in antiviral research (M. A. Verini et al., 1975).

Synthesis and Antimicrobial Activity

A study by Shailesh et al. (2012) on the synthesis of azetidin-2-one containing pyrazoline derivatives, related to this compound, indicates their potential in antimicrobial applications. The study emphasized the importance of these compounds in developing new antimicrobial agents (H. S. Shailesh et al., 2012).

Corrosion Inhibition Properties

Research by Obot and Gasem (2014) on pyrazine derivatives including 2-amino-5-bromopyrazine, a compound structurally similar to this compound, demonstrated their utility as corrosion inhibitors. This study is crucial for understanding the role of these compounds in industrial applications (I. Obot & Z. Gasem, 2014).

Optoelectronic Applications

Meti et al. (2017) investigated the synthesis of dipyrrolopyrazine derivatives for their optical and thermal properties, providing insights into the applications of pyrazine derivatives in optoelectronics (Puttavva Meti et al., 2017).

Uterine-Relaxing and Antibronchospastic Properties

A study by Sablayrolles et al. (1984) on imidazo[1,2-a]pyrazine derivatives, closely related to this compound, showed these compounds have uterine-relaxing and antibronchospastic activities. This research contributes to our understanding of the therapeutic potential of these compounds in medical science (C. Sablayrolles et al., 1984).

Safety and Hazards

The safety information for “2-(2-Bromophenoxy)pyrazine” indicates that it has a GHS07 pictogram and a signal word of "Warning" . The specific hazard statements and precautionary statements can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective extraction from plants or animal sources . This suggests a promising future for the study and application of “2-(2-Bromophenoxy)pyrazine” and other pyrazine compounds.

Properties

IUPAC Name

2-(2-bromophenoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRATNUBKVEWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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